2-Fluoro-6-methoxyaniline

概要

説明

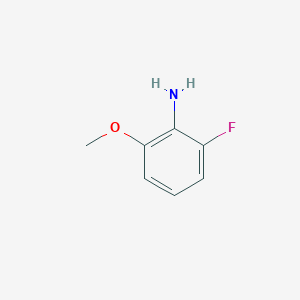

2-Fluoro-6-methoxyaniline (CAS 446-61-7) is a fluorinated aromatic amine with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol . It features a methoxy group (-OCH₃) and a fluorine atom (-F) at the 2- and 6-positions of the aniline ring, respectively. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials.

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-fluoro-6-nitroanisole, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of anisole, followed by selective fluorination and subsequent reduction of the nitro group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 2-Fluoro-6-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anilines.

科学的研究の応用

Key Features:

- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.

- Methoxy Group : Modulates electronic properties and steric hindrance.

- Aniline Structure : Provides basicity and potential for further functionalization.

Organic Synthesis

2-Fluoro-6-methoxyaniline serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced with other nucleophiles.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest it inhibits bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

- Anticancer Potential : The compound has shown promise in inhibiting enzymes involved in tumor growth, making it a candidate for further exploration in cancer therapeutics.

Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The findings indicated that the compound inhibited cell proliferation through competitive inhibition of key enzymes involved in cell cycle regulation. This suggests its potential as a lead compound in drug development.

Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, highlighting its potential application in developing new antimicrobial agents.

作用機序

The mechanism by which 2-Fluoro-6-methoxyaniline exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

類似化合物との比較

Key Properties :

- Storage : Requires storage at 2–8°C under inert gas and protection from light to prevent degradation .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Availability : Listed in catalogs by suppliers like Biopharmacule Speciality Chemicals and ECHEMI, though temporarily out of stock as of 2025 .

Comparison with Structural Analogues

Substituent Variants

Key Insights :

- Electron-Withdrawing vs. Donating Groups : The methoxy group (-OCH₃) in this compound is electron-donating, enhancing ring reactivity in electrophilic substitutions. In contrast, the sulphonyl group (-SO₂CF₂H) in the difluoromethylsulphonyl analogue is strongly electron-withdrawing, altering reaction pathways and stability .

- Steric Effects : The bulkier -SO₂CF₂H group in the difluoromethylsulphonyl derivative reduces steric accessibility compared to -OCH₃ or -CH₃, impacting its utility in sterically demanding reactions .

Positional Isomers

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Fluoro-4-methoxyaniline | 458-52-6 | -F (2), -OCH₃ (4) | 141.14 |

| 2-Fluoro-5-methoxyaniline | 62257-15-2 | -F (2), -OCH₃ (5) | 141.14 |

| 4-Fluoro-2-methoxyaniline | 450-91-9 | -F (4), -OCH₃ (2) | 141.14 |

| 5-Fluoro-2-methoxyaniline | 1978-39-8 | -F (5), -OCH₃ (2) | 141.14 |

Reactivity Differences :

- Para vs. Meta Substitution : this compound (ortho-fluoro, meta-methoxy) exhibits distinct electronic effects compared to isomers like 2-Fluoro-4-methoxyaniline (para-methoxy). Para-substituted derivatives often show higher resonance stabilization, whereas ortho-substituted compounds face steric hindrance .

Fluorinated Analogues

生物活性

2-Fluoro-6-methoxyaniline (C₇H₈FNO) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the second position and a methoxy group (-OCH₃) at the sixth position of the aniline ring. This unique arrangement contributes to its reactivity and biological activity. The molecular weight of this compound is approximately 141.14 g/mol, and it is characterized by moderate solubility in organic solvents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit enzymes involved in tumor growth and to induce cell cycle arrest in cancer cells. For instance, studies have shown that derivatives of this compound can induce G2/M phase arrest in colorectal cancer cells (HCT-116) by regulating cyclin B1 expression, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | HCT-116 | Low nanomolar range | G2/M phase arrest, ROS production |

| Compound 20f | MCF-7 | 42.4 | Anti-microtubule activity |

| Compound 20f | HepG2 | 15.8 | Anti-microtubule activity |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with various biological targets, potentially influencing metabolic pathways associated with microbial growth. Preliminary studies suggest that it may possess activity against certain bacterial strains, warranting further exploration in pharmaceutical applications.

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity, which are crucial for modulating target activity .

Case Studies

- Reproductive Toxicity Study : A study conducted on the reproductive toxicity of related compounds indicated potential risks associated with exposure during gestation. While specific data on this compound was not highlighted, the findings underscore the importance of evaluating safety profiles for compounds within this chemical class .

- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that certain derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines compared to non-cancerous cells. This suggests a favorable safety index for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Fluoro-6-methoxyaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

- Nitration and Fluorination : Starting with 2-nitroaniline, fluorination via diazotization followed by Balz-Schiemann reaction introduces fluorine at the ortho position.

- Methoxylation : Methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃ in DMF) or Ullmann coupling under copper catalysis .

- Reduction : Final reduction of nitro to amine (e.g., catalytic hydrogenation with Pd/C) yields the target compound.

Optimization : Monitor reaction progress via TLC/HPLC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to minimize side products like over-fluorinated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : -NMR resolves methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (split due to fluorine coupling). -NMR confirms fluorine substitution (δ ~-110 to -120 ppm).

- IR : Stretching frequencies for NH₂ (~3450 cm⁻¹) and C-F (~1250 cm⁻¹) validate functional groups.

- MS : ESI-MS or EI-MS identifies molecular ion [M+H]⁺ (m/z 156.1) and fragmentation patterns (e.g., loss of -OCH₃).

Ambiguities : Overlapping aromatic signals in -NMR can be resolved via COSY or NOESY experiments. Fluorine’s electronegativity may distort integration values, requiring careful baseline correction .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodological Answer :

- Computational Modeling : Use DFT (Density Functional Theory) to calculate electron density maps and Fukui indices. Methoxy groups are strong electron donors (+M effect), activating the para position, while fluorine’s -I effect deactivates meta positions.

- Experimental Validation : Perform bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) to confirm substitution patterns. LC-MS or GC-MS identifies major products.

Contradictions : Discrepancies between computational predictions (e.g., unexpected meta substitution) may arise from steric hindrance or solvent effects. Compare results with control reactions using monosubstituted analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Use Hansen Solubility Parameters (HSPs) to categorize solvents by dispersion (δD), polarity (δP), and hydrogen bonding (δH). Test solubility in DMSO, THF, and chlorinated solvents.

- Thermodynamic Analysis : Measure solubility via gravimetry or UV-Vis spectroscopy at varying temperatures. Apply Van’t Hoff plots to calculate ΔH and ΔS of dissolution.

Data Reconciliation : Conflicting data may stem from impurities (e.g., residual salts) or polymorphism. Purify via recrystallization (ethanol/water) and characterize crystals via XRD .

Q. What strategies mitigate amine oxidation during storage or catalytic applications of this compound?

- Methodological Answer :

- Stabilization : Store under inert gas (N₂/Ar) with molecular sieves. Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) or ascorbic acid.

- Catalytic Applications : For Suzuki-Miyaura couplings, use Pd(0) catalysts with chelating ligands (e.g., XPhos) to reduce oxidative deamination. Monitor reaction progress via in situ IR or Raman spectroscopy.

Validation : Compare stability via accelerated aging tests (40°C/75% RH) and quantify degradation products (e.g., nitro derivatives) using HPLC-PDA .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported -NMR chemical shifts for this compound across literature sources?

- Methodological Answer :

- Reference Standards : Calibrate spectra using internal standards (e.g., TMS) and cross-validate with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Collaborative Databases : Compare data with PubChem or Reaxys entries, noting solvent and concentration variables.

Root Causes : Shifts may vary due to pH (protonation of NH₂), concentration-dependent aggregation, or instrument calibration errors. Repeat measurements under standardized conditions .

Q. What experimental and computational approaches validate the proposed reaction mechanisms for this compound derivatization?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., NH₂ → ND₂) to identify rate-determining steps.

- DFT-MD Simulations : Model transition states and intermediate energies (e.g., for SNAr or radical pathways).

Contradictions : Disagreements between experimental and computational data may arise from solvent or temperature effects not modeled in simulations. Use microkinetic modeling to reconcile results .

特性

IUPAC Name |

2-fluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHKZASLPJMWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332620 | |

| Record name | 2-fluoro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-61-7 | |

| Record name | 2-fluoro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。